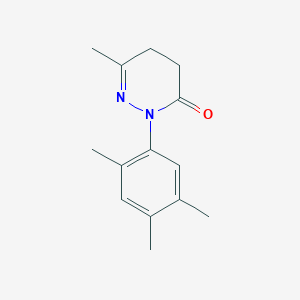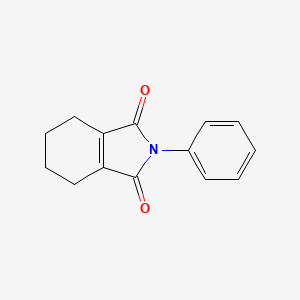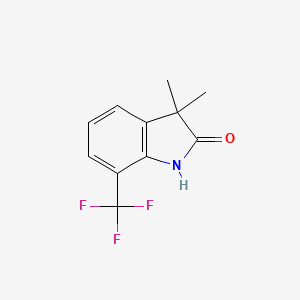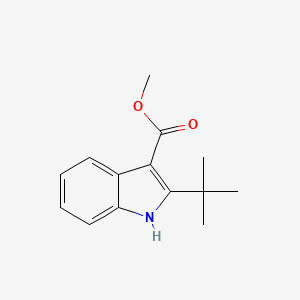![molecular formula C12H14OSSi B15067260 S-[(Trimethylsilyl)ethynyl] benzenecarbothioate CAS No. 62785-84-6](/img/structure/B15067260.png)
S-[(Trimethylsilyl)ethynyl] benzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[(Trimethylsilyl)ethynyl] benzenecarbothioate: is a chemical compound characterized by its unique structure, which includes a trimethylsilyl group attached to an ethynyl group, bonded to a benzenecarbothioate moiety. This compound is notable for its applications in various fields of scientific research due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[(Trimethylsilyl)ethynyl] benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: S-[(Trimethylsilyl)ethynyl] benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
S-[(Trimethylsilyl)ethynyl] benzenecarbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems, is ongoing.
Wirkmechanismus
The mechanism by which S-[(Trimethylsilyl)ethynyl] benzenecarbothioate exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl group provides a site for further functionalization, enabling the compound to interact with different biological and chemical pathways .
Vergleich Mit ähnlichen Verbindungen
Hexakis[(trimethylsilyl)ethynyl]benzene: Shares the trimethylsilyl and ethynyl groups but has a different core structure.
Benzenecarbothioic acid derivatives: Similar core structure but different substituents.
Uniqueness: S-[(Trimethylsilyl)ethynyl] benzenecarbothioate is unique due to the combination of the trimethylsilyl group and the benzenecarbothioate moiety, which imparts distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and material science .
Eigenschaften
CAS-Nummer |
62785-84-6 |
|---|---|
Molekularformel |
C12H14OSSi |
Molekulargewicht |
234.39 g/mol |
IUPAC-Name |
S-(2-trimethylsilylethynyl) benzenecarbothioate |
InChI |
InChI=1S/C12H14OSSi/c1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI-Schlüssel |
RQAZEXCQPQDPRT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CSC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


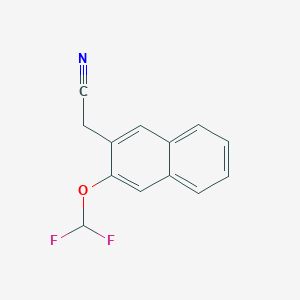
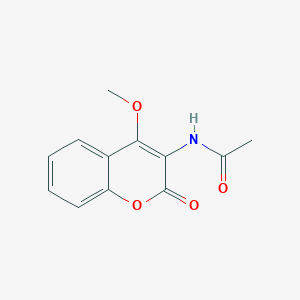

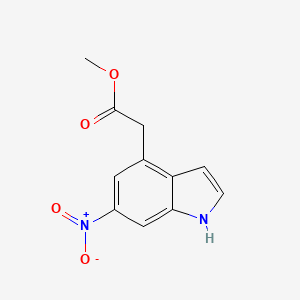
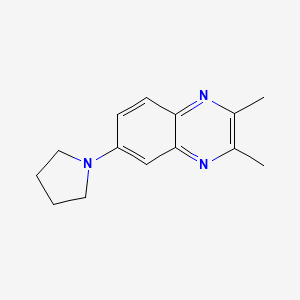


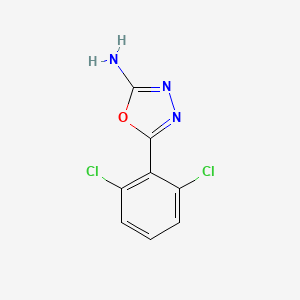
![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
